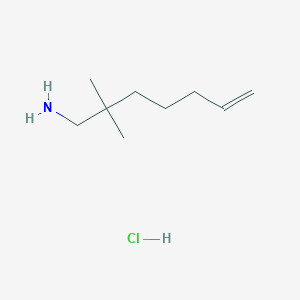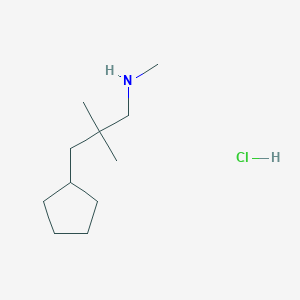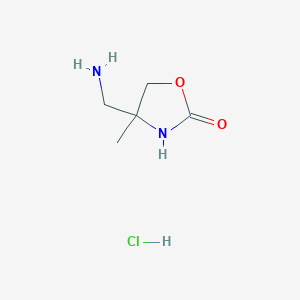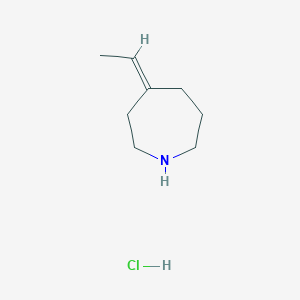![molecular formula C12H13N3O3 B1485335 (2E)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid CAS No. 2098157-36-7](/img/structure/B1485335.png)
(2E)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
Vue d'ensemble
Description
“(2E)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid” is a compound with the IUPAC name (2E)-3-(3,5-dimethyl-4-isoxazolyl)-2-propenoic acid . It has a molecular weight of 167.16 . The compound is a powder at room temperature .
Synthesis Analysis
While specific synthesis methods for this compound were not found, oxazole derivatives have been synthesized and used as intermediates for the creation of new chemical entities in medicinal chemistry .Molecular Structure Analysis
The compound is an oxazole derivative, which is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 167.16 . The InChI code for the compound is 1S/C8H9NO3/c1-5-7(3-4-8(10)11)6(2)12-9-5/h3-4H,1-2H3,(H,10,11)/b4-3+ .Applications De Recherche Scientifique
Antimicrobial Applications
This compound exhibits potential as an antimicrobial agent. Chalcones, which share a similar structural motif, have been studied for their antimicrobial properties against a variety of bacterial and fungal pathogens . The presence of the 1,2-oxazole ring, which is known for its bioactive properties, could enhance the antimicrobial efficacy of this compound.
Anti-inflammatory Properties
Compounds with a chalcone backbone have demonstrated anti-inflammatory activities . The specific structure of this compound, particularly the pyrazole moiety, may interact with key enzymes or receptors involved in the inflammatory process, providing a basis for its application in anti-inflammatory research.
Antioxidant Potential
The antioxidant capacity of chalcones has been well-documented, and this compound’s structural similarity suggests it could serve as an effective scavenger of free radicals . This property is crucial in the prevention of oxidative stress-related diseases and could be a focal point for pharmacological studies.
Synthesis of Heterocyclic Compounds
Chalcones are known intermediates for synthesizing various heterocyclic compounds such as pyrimidines, pyrazolines, pyrazoles, or thiazines . The compound could be utilized in synthetic organic chemistry to create a range of heterocyclic compounds with potential pharmaceutical applications.
Sweeteners and Sunscreen Agents
Some derivatives of chalcones are used as sweeteners and sunscreen agents . Research into the applications of this compound could explore its utility in these industries, potentially leading to the development of new sweetening agents or sun-protective formulations.
Corrosion Inhibition
While not directly related to the compound , research on similar compounds has shown potential in anti-corrosion applications . Exploring this avenue could lead to the development of new corrosion inhibitors for industrial use, particularly in environments where metal degradation is a concern.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-8-11(9(2)18-14-8)7-15-6-10(5-13-15)3-4-12(16)17/h3-6H,7H2,1-2H3,(H,16,17)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXGBALAZFLPHM-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C=C(C=N2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)CN2C=C(C=N2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine hydrochloride](/img/structure/B1485253.png)
amine hydrochloride](/img/structure/B1485254.png)




![3-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine dihydrochloride](/img/structure/B1485261.png)

![3-[2-(4-Fluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B1485268.png)

![4-[(1,3-Oxazol-4-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1485271.png)
![2-Oxaspiro[4.4]nonan-6-one](/img/structure/B1485272.png)
